2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(12-13-16-8-4-2-5-9-16)21-18(24)14-19-22-23-20(25-19)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHYAOXBDAIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,3,4-Oxadiazole-Acetamide Hybrids
Cyclization of Hydrazide Intermediates
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides under dehydrating conditions. For example, Sahin et al. (2002) demonstrated that refluxing 1-naphthyloxyacetic acid hydrazide with carbon disulfide in alkaline ethanol yields 1,3,4-oxadiazole-2-thiones. Adapting this approach, the 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate could be synthesized from phenylacetic acid hydrazide (Figure 1). Subsequent alkylation with chloroacetamide derivatives introduces the acetamide moiety.
Mechanistic Insight :
- Hydrazide Formation : Phenylacetic acid is esterified to ethyl phenylacetate, followed by hydrazinolysis to yield phenylacetic acid hydrazide.
- Cyclization : Treatment with carbon disulfide and potassium hydroxide induces cyclization, forming 5-phenyl-1,3,4-oxadiazole-2-thiol.
- Alkylation : Reacting the thiol with 2-chloro-N-(4-phenylbutan-2-yl)acetamide in acetone with potassium carbonate affords the target compound.
Optimization Considerations :
Direct Amide Coupling with Preformed Oxadiazoles
An alternative route involves synthesizing the 1,3,4-oxadiazole scaffold first, followed by amide bond formation. Amer et al. (2018) utilized carbodiimide-mediated coupling to attach acetamide groups to oxadiazole-thiols. For this compound, 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid could be activated as an acid chloride and reacted with 4-phenylbutan-2-amine.
Procedure :
- Oxadiazole Carboxylic Acid Synthesis : Oxidative cleavage of 5-phenyl-1,3,4-oxadiazole-2-thiol with hydrogen peroxide yields the carboxylic acid.
- Acid Chloride Formation : Treatment with thionyl chloride converts the acid to its chloride.
- Amide Coupling : Reaction with 4-phenylbutan-2-amine in dichloromethane with triethylamine as a base.
Advantages :
- High regioselectivity.
- Compatibility with sensitive functional groups.
Detailed Synthetic Procedures
Route 1: Hydrazide Cyclization and Alkylation
Step 1: Synthesis of Phenylacetic Acid Hydrazide
- Esterification : Phenylacetic acid (10 mmol) is refluxed with ethanol (20 mL) and sulfuric acid (0.5 mL) for 6 hours.
- Hydrazinolysis : The ester is treated with hydrazine hydrate (12 mmol) in ethanol under reflux for 4 hours.
Step 2: Cyclization to 5-Phenyl-1,3,4-oxadiazole-2-thiol
- Reaction : Phenylacetic acid hydrazide (5 mmol) is mixed with carbon disulfide (10 mmol) and potassium hydroxide (10 mmol) in ethanol.
- Reflux : The mixture is refluxed for 8 hours, acidified with HCl, and filtered.
Step 3: Alkylation with Chloroacetamide Derivative
Route 2: Oxidative Coupling of Thiols
Adapting methods from Sathyanarayana et al. (2022), the thiol group can be oxidized to a disulfide, followed by nucleophilic substitution:
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific structural features and the presence of both oxadiazole and acetamide groups
Biological Activity
The compound 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide is a member of the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxadiazole ring linked to an acetamide group and a phenylbutan moiety, contributing to its biological activity.
The mechanism of action for compounds containing the oxadiazole ring often involves interactions with various biological targets. For instance, studies indicate that these compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are often implicated in neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole exhibit significant antimicrobial properties. A study conducted on related oxadiazole compounds demonstrated their effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of selected oxadiazole derivatives:
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| 2-(5-benzyl-1,3,4-Oxadiazol-2-thiol) | Benzyl substitution | Moderate |
| 5-(Phenyl)-1,3,4-Oxadiazole | Oxadiazole ring | Significant |
| N-(4-Methoxyphenyl)-2-thioacetamide | Methoxy substitution | High |
Anticancer Activity
Oxadiazole derivatives have also been explored for their anticancer potential. A study highlighted that certain compounds with oxadiazole moieties showed promising results in inhibiting cancer cell proliferation. The following data illustrates the IC50 values for some related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| SD-6 | MCF7 (Breast) | 0.907 |
| SD-1 | HeLa (Cervical) | 1.413 |
| SD-3 | A549 (Lung) | 8.3 |
Study on Neuroprotective Effects
In a recent study examining the neuroprotective effects of oxadiazole derivatives in models of Alzheimer's disease, it was found that compounds similar to this compound significantly reduced levels of malonaldehyde (MDA), a marker of oxidative stress. Furthermore, these compounds increased levels of superoxide dismutase (SOD) and glutathione (GSH), indicating their potential in combating oxidative damage in neuronal cells .
In Vitro Cholinesterase Inhibition
An investigation into the cholinesterase inhibitory activity revealed that the compound exhibited potent inhibition against both hAChE and hBChE enzymes. The IC50 values were recorded as follows:
| Compound Name | hAChE IC50 (µM) | hBChE IC50 (µM) |
|---|---|---|
| Compound A | 0.052 | 1.085 |
| Compound B | 8.3 | >10 |
These results suggest that modifications to the phenyl ring can enhance or diminish inhibitory activity against cholinesterases .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with carboxylic acid derivatives under dehydrating conditions. For example, refluxing with chloroacetyl chloride and triethylamine (4 hours, monitored via TLC) yields intermediates, followed by coupling with 4-phenylbutan-2-amine. Key parameters include:
- Temperature : 80–100°C for cyclization .
- Solvent : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
- Purification : Recrystallization (petroleum ether) or column chromatography improves purity .
- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) and inert atmospheres (N₂/Ar) minimizes side reactions .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and acetamide linkage. For example, a singlet at δ 2.1 ppm (acetamide CH₃) and aromatic protons at δ 7.2–8.1 ppm validate the structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 392.14) .
- TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane = 3:7) .
Q. How does the phenyl substitution on the oxadiazole ring influence biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., benzyl vs. phenyl substitutions) reveal that phenyl groups enhance lipophilicity, improving membrane permeability. For instance, replacing benzyl with phenyl increased antimicrobial activity by 30% in Staphylococcus aureus assays . Bioisosteric replacements (e.g., thiadiazole) can be evaluated via MIC assays to refine structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial FabH enzymes. The oxadiazole ring’s electron-deficient nature may form π-π stacking with catalytic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
- QSAR Studies : Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict activity .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare results from disk diffusion (qualitative) vs. microbroth dilution (quantitative) methods. For example, discrepancies in MIC values may arise from solvent effects (DMSO vs. saline) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values, ensuring consistency across replicates .
- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties at the acetamide group to enhance oral bioavailability. Hydrolysis in plasma releases the active compound .
- Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors (<5) using ChemDraw. Current logP = 3.2 (optimal) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >60 minutes suggests suitability for in vivo models .
Key Recommendations for Researchers
- Prioritize NMR-guided purification to resolve stereochemical ambiguities.
- Use computational fragment-based design to optimize bioactivity while minimizing toxicity.
- Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
